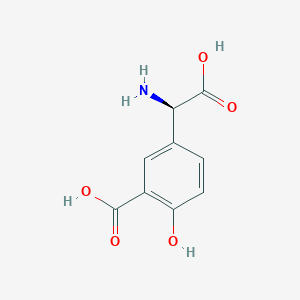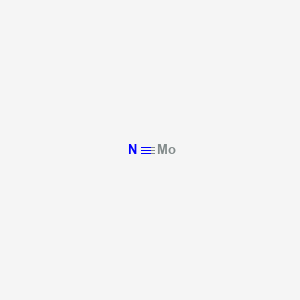
3-(Benzyloxy)propane-1,2-diol
Vue d'ensemble
Description
Applications De Recherche Scientifique
3-(Benzyloxy)propane-1,2-diol has several applications in scientific research:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method for preparing 3-(Benzyloxy)propane-1,2-diol involves the reaction of propane-1,2-diol with benzyl alcohol under acidic conditions to facilitate etherification . The reaction typically proceeds as follows:
Reactants: Propane-1,2-diol and benzyl alcohol
Catalyst: Acid (e.g., sulfuric acid)
Conditions: Refluxing the mixture to promote the formation of the ether bond
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Benzyloxy)propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of new ether or amine derivatives.
Mécanisme D'action
The mechanism of action of 3-(Benzyloxy)propane-1,2-diol involves its interaction with various molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s reactivity and binding affinity. The hydroxyl groups can undergo nucleophilic attacks, facilitating various chemical transformations .
Comparaison Avec Des Composés Similaires
1-Benzylglycerol: Similar structure but with different reactivity due to the position of the benzyloxy group.
3-Phenoxy-1,2-propanediol: Contains a phenoxy group instead of a benzyloxy group, leading to different chemical properties.
Glycidol: A simpler diol with different reactivity and applications.
Uniqueness: 3-(Benzyloxy)propane-1,2-diol is unique due to its specific combination of benzyloxy and diol functionalities, which confer distinct reactivity and versatility in organic synthesis .
Propriétés
IUPAC Name |
3-phenylmethoxypropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCIBYRXSHRIAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4799-67-1 | |
| Record name | 3-(Benzyloxy)-1,2-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4799-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Propanediol, 3-benzyloxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004799671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-O-Benzylglycerol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74241 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(benzyloxy)propane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.053 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Q1: What are the advantages of using Zeolite Socony Mobil-5 (ZSM-5) as a catalyst in the synthesis of 3-(Benzyloxy)propane-1,2-diol?
A: Research indicates that ZSM-5 exhibits superior selectivity compared to other acid catalysts like sulfuric acid, heteropoly acids, and Nafion(R) in the synthesis of this compound from glycerol and benzyl alcohol. [] Specifically, using ZSM-5 leads to a higher yield of the desired this compound isomer and minimizes the formation of the 2-benzyloxy isomer. [] This selectivity is crucial for downstream applications where isomeric purity is essential.
Q2: How can this compound be used in the synthesis of antiviral compounds?
A: this compound serves as a valuable chiral building block in the synthesis of (S)-HPMPA, a potent antiviral agent. [] The synthesis involves a multi-step process, starting with the selective tritylation of the primary alcohol of this compound. [] This is followed by alkylation, detritylation, tosylation, and coupling with sodium adeninate to afford protected (S)-HPMPA. [] Finally, global deprotection yields the target compound, (S)-HPMPA. []
Q3: What are the potential applications of this compound beyond antiviral synthesis?
A: While its use as a chiral building block for antiviral synthesis is prominent, [] this compound holds potential in various other fields. Its structure, containing both hydrophilic (hydroxyl groups) and hydrophobic (benzyl group) moieties, suggests potential applications in areas like surfactant chemistry, polymer chemistry (as a monomer or building block), and as a potential intermediate in the synthesis of other valuable chemicals. Further research is necessary to fully explore and harness these potential applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Azatricyclo[4.2.1.02,5]non-7-en-4-one](/img/structure/B1143771.png)

![methyl (1R,2S,5S,10S,15R)-1,2,8,8,15,22,22-heptamethyl-19,20-diazahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17(21),18-triene-5-carboxylate](/img/structure/B1143775.png)
![1,3,3-TRIMETHYL-2-[(1E,3Z)-4-PHENYL-5-(1,3,3-TRIMETHYL-1,3-DIHYDRO-2H-INDOL-2-YLIDENE)-1,3-PENTADIENYL]-3H-INDOLIUM PERCHLORATE](/img/structure/B1143778.png)
![Disodium 3(or 5)-[[4-[(7-amino-1-hydroxy-3-sulfonato-2-naphthyl)azo]-1-naphthyl]azo]salicylate](/img/structure/B1143780.png)
![3-Ethyl-5-[1-phenyl-4-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)but-2-en-1-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1143782.png)
